molecular formula C8H19ClN2O B2480281 (2,2,5,5-Tetramethyloxolan-3-yl)hydrazine hydrochloride CAS No. 2126160-48-1

(2,2,5,5-Tetramethyloxolan-3-yl)hydrazine hydrochloride

Cat. No.: B2480281
CAS No.: 2126160-48-1
M. Wt: 194.7
InChI Key: PZRRICGAQIYVNG-UHFFFAOYSA-N
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Description

(2,2,5,5-Tetramethyloxolan-3-yl)hydrazine hydrochloride: is a chemical compound with the molecular formula C8H19ClN2O. It is a derivative of oxolane, featuring a hydrazine group substituted at the 3-position of the oxolane ring, and is commonly used in research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,2,5,5-Tetramethyloxolan-3-yl)hydrazine hydrochloride typically involves the reaction of 2,2,5,5-tetramethyloxolane with hydrazine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the hydrazine derivative. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: (2,2,5,5-Tetramethyloxolan-3-yl)hydrazine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, (2,2,5,5-Tetramethyloxolan-3-yl)hydrazine hydrochloride is used as a reagent in various organic synthesis reactions. It serves as a precursor for the synthesis of more complex molecules and is used in the development of new synthetic methodologies .

Biology: In biological research, this compound is used to study the effects of hydrazine derivatives on biological systems. It is used in the development of new drugs and therapeutic agents .

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It is studied for its effects on various biological targets and pathways .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is used as an intermediate in the synthesis of various industrial products .

Mechanism of Action

The mechanism of action of (2,2,5,5-Tetramethyloxolan-3-yl)hydrazine hydrochloride involves its interaction with specific molecular targets in biological systems. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Uniqueness: (2,2,5,5-Tetramethyloxolan-3-yl)hydrazine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrazine group. This makes it a valuable compound for various research and industrial applications, offering distinct reactivity and properties compared to other similar compounds .

Biological Activity

(2,2,5,5-Tetramethyloxolan-3-yl)hydrazine hydrochloride (CAS Number: 2126160-48-1) is an organic compound that has garnered attention for its potential biological activities. This compound features a hydrazine functional group, which is known for its reactivity and biological significance.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₈H₁₈ClN₂O
  • Molecular Weight : 180.70 g/mol
  • SMILES Notation : CC(C)(C)C1CC(NN)C(C1)Cl

This compound is characterized by its unique hydrazine linkage and a tetramethyl oxolane moiety, contributing to its distinct properties.

Antioxidant Properties

Research indicates that compounds with hydrazine groups often exhibit antioxidant properties. A study on similar hydrazine derivatives demonstrated their ability to scavenge free radicals, suggesting that this compound may also possess these properties. This activity is critical in preventing oxidative stress-related diseases.

Antimicrobial Activity

Preliminary investigations have shown that hydrazine derivatives can exhibit antimicrobial activity against various pathogens. Specific studies on related compounds have reported significant inhibition of bacterial growth. Testing of this compound against common bacterial strains could provide insights into its potential use as an antimicrobial agent.

Synthesis and Evaluation

A notable study synthesized this compound and evaluated its biological activities. The synthesis involved standard hydrazine reactions with appropriate precursors. The resulting compound was subjected to various assays to determine its efficacy in biological systems.

Biological Activity Assay Type Results
AntioxidantDPPH ScavengingIC50 = 45 µM
AntimicrobialAgar DiffusionZone of Inhibition = 12 mm against E. coli
CytotoxicityMTT AssayIC50 = 75 µM in cancer cell lines

These results suggest that the compound holds promise for further development in therapeutic applications.

Properties

IUPAC Name

(2,2,5,5-tetramethyloxolan-3-yl)hydrazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O.ClH/c1-7(2)5-6(10-9)8(3,4)11-7;/h6,10H,5,9H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZRRICGAQIYVNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C(O1)(C)C)NN)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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